N-(3-Methylpyridin-4-yl)nitramide
Overview
Description
N-(3-Methylpyridin-4-yl)nitramide is a chemical compound with the molecular formula C6H7N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylpyridin-4-yl)nitramide typically involves the nitration of 3-methylpyridine. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters are optimized for maximum efficiency. The use of continuous flow reactors can enhance the safety and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylpyridin-4-yl)nitramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitramide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-(3-Methylpyridin-4-yl)nitramide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Methylpyridin-4-yl)nitramide involves its interaction with molecular targets such as enzymes and receptors. The nitramide group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Nitropyridin-4-yl)nitramide
- N-(3-Methylpyridin-4-yl)amine
- N-(3-Methylpyridin-4-yl)nitroamine
Uniqueness
N-(3-Methylpyridin-4-yl)nitramide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-(3-methylpyridin-4-yl)nitramide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-5-4-7-3-2-6(5)8-9(10)11/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUJIYKIDOXTJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)N[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463996 | |
Record name | N-(3-Methylpyridin-4-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18227-66-2 | |
Record name | 3-Methyl-N-nitro-4-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18227-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Methylpyridin-4-yl)nitramide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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